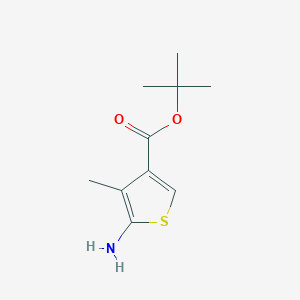

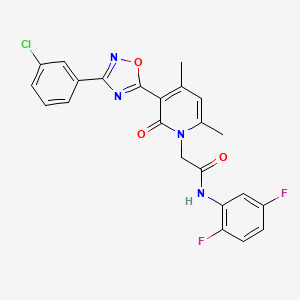

![molecular formula C24H19FN2O3 B2501300 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896297-18-0](/img/structure/B2501300.png)

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves multiple steps, including nucleophilic substitution reactions, hydrolysis, and polycondensation. For instance, the synthesis of new aromatic polyamides with xanthene structures often starts with the nucleophilic substitution of halogenated benzonitriles with bisphenolates, followed by hydrolysis to form ether-carboxylic acids or diacyl chlorides, which are then polycondensed with aromatic diamines . These processes typically use solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), and condensing agents such as triphenyl phosphite and pyridine .

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of bulky xanthene or fluorene groups, which are linked to other aromatic units through ether or amide bonds. The molecular structure and conformation are often confirmed using spectroscopic methods like FT-IR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry, showing good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution, hydrolysis, amidation, and polycondensation reactions. These reactions are crucial for introducing functional groups such as carboxylic acids, amides, and ethers, which are essential for the subsequent formation of polyamides and other polymers . The Suzuki reaction is also mentioned as a step in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their rigid and bulky molecular structures. The polyamides derived from these compounds exhibit high glass transition temperatures, excellent thermal stability with decomposition temperatures often above 450°C, and high char yields upon pyrolysis . They are also noted for their solubility in polar organic solvents, which allows for the preparation of transparent, flexible, and tough films. These materials often have high tensile strength, good elongation at break, and high initial moduli, making them suitable for various applications . The optical transparency and low moisture absorption of these polymers are also significant properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, indicating potential for cancer treatment development (Schroeder et al., 2009).

Polymer Science and Engineering

Research on novel aromatic polyamides with xanthene cardo groups, such as 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene and 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene, highlighted their amorphous nature, high glass transition temperatures, and excellent solubility in polar solvents, which are desirable properties for high-performance materials applications (Sheng et al., 2009).

Materials Science

A study on copolymerization to enhance electrochromic properties of conducting polymers detailed the synthesis of a copolymer involving 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, showing promising electrochromic properties and potential applications in smart windows and display technologies (Türkarslan et al., 2007).

Molecular Sensing and Detection

The development of fluorescent pH sensors from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics was reported. These sensors show potential for the selective detection of acidic and basic organic vapors, as well as pH changes in various environments (Yang et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-15-9-11-17(12-10-15)27-14-16(13-22(27)28)26-24(29)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-12,16,23H,13-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLALIULLELUYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

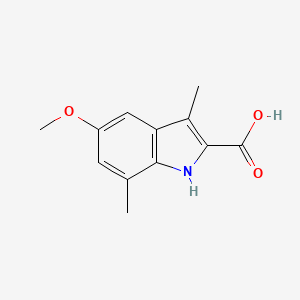

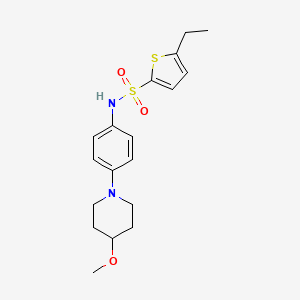

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

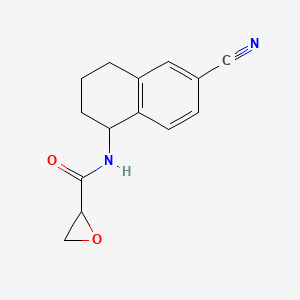

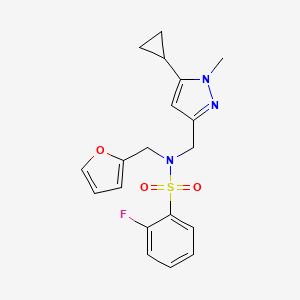

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

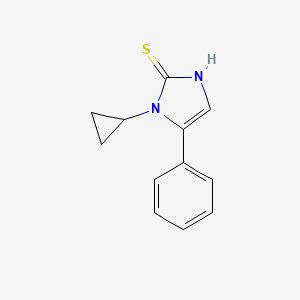

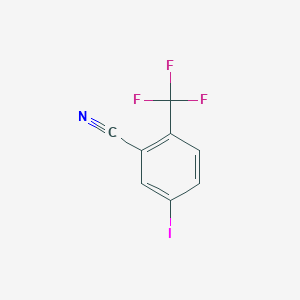

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)